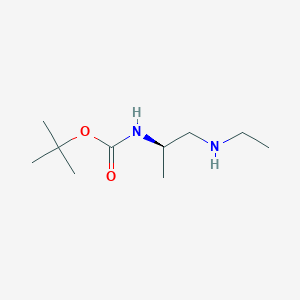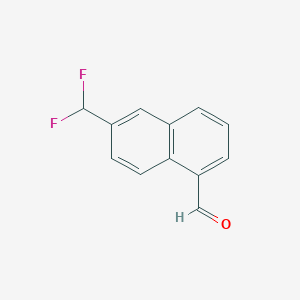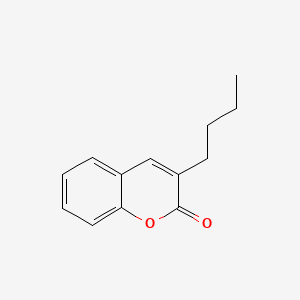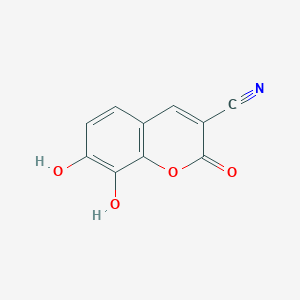
(R)-tert-butyl 1-(ethylamino)propan-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-Butyl (1-(ethylamino)propan-2-yl)carbamate is a chiral compound with significant applications in various fields of chemistry and biology. It is known for its role as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds. The compound’s structure includes a tert-butyl group, an ethylamino group, and a carbamate moiety, making it a versatile building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-(ethylamino)propan-2-yl)carbamate typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of ®-1-(ethylamino)propan-2-ol with tert-butyl chloroformate in the presence of a base such as sodium hydride or sodium bicarbonate.
Purification: The intermediate is then purified using standard techniques such as recrystallization or chromatography to obtain the final product with high purity.
Industrial Production Methods
In industrial settings, the production of ®-tert-Butyl (1-(ethylamino)propan-2-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the reaction under controlled conditions to ensure high yield and purity.
Quality Control: The product is subjected to rigorous quality control measures, including NMR, HPLC, and GC analysis, to confirm its purity and structural integrity.
Analyse Des Réactions Chimiques
Types of Reactions
®-tert-Butyl (1-(ethylamino)propan-2-yl)carbamate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, water radical cations.
Reducing Agents: Lithium aluminum hydride.
Solvents: Tetrahydrofuran, ethyl acetate.
Conditions: Reactions are typically carried out at controlled temperatures (0-20°C) and under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various oxides, amines, and substituted carbamates, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
®-tert-Butyl (1-(ethylamino)propan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ®-tert-Butyl (1-(ethylamino)propan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamate moiety can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the ethylamino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-tert-Butyl (1-(methylamino)propan-2-yl)carbamate
- ®-tert-Butyl (1-(isopropylamino)propan-2-yl)carbamate
- ®-tert-Butyl (1-(butylamino)propan-2-yl)carbamate
Uniqueness
®-tert-Butyl (1-(ethylamino)propan-2-yl)carbamate is unique due to its specific chiral configuration and the presence of an ethylamino group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity and selectivity in various chemical reactions, making it valuable in targeted synthesis and research applications .
Propriétés
Formule moléculaire |
C10H22N2O2 |
|---|---|
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
tert-butyl N-[(2R)-1-(ethylamino)propan-2-yl]carbamate |
InChI |
InChI=1S/C10H22N2O2/c1-6-11-7-8(2)12-9(13)14-10(3,4)5/h8,11H,6-7H2,1-5H3,(H,12,13)/t8-/m1/s1 |
Clé InChI |
VJRACYXJGFHJHI-MRVPVSSYSA-N |
SMILES isomérique |
CCNC[C@@H](C)NC(=O)OC(C)(C)C |
SMILES canonique |
CCNCC(C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11897887.png)



![4-Amino-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11897904.png)

![Ethyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B11897915.png)







